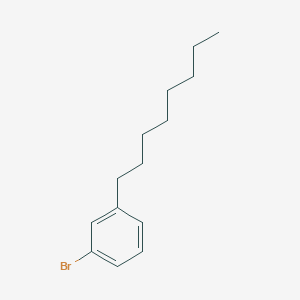

1-Bromo-3-n-octylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Br/c1-2-3-4-5-6-7-9-13-10-8-11-14(15)12-13/h8,10-12H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXNIBGYTOIBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663949-34-6 | |

| Record name | 1-Bromo-3-n-octylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 3 N Octylbenzene and Its Analogues

Direct and Indirect Synthetic Routes

The synthesis of 1-bromo-3-n-octylbenzene can be approached through several strategic pathways, broadly categorized as direct and indirect routes. Direct routes involve the introduction of one substituent onto a benzene (B151609) ring already bearing the other, while indirect routes assemble the target molecule from smaller fragments.

Regioselective Bromination Approaches

A key challenge in the synthesis of this compound is achieving the desired meta-substitution pattern. The n-octyl group is an ortho-, para-director in electrophilic aromatic substitution reactions. Therefore, direct bromination of n-octylbenzene would primarily yield a mixture of 2-bromo- and 4-bromo-n-octylbenzene. To achieve the desired 3-bromo isomer, regioselective bromination methods are essential.

One effective strategy involves the use of a meta-directing group that can be later removed or is part of a synthetic precursor. For instance, a directing group can be installed on the n-octylbenzene ring to guide the bromine to the meta position.

A more advanced and direct approach is the use of transition metal-catalyzed C-H functionalization. Ruthenium-catalyzed C-H bromination has emerged as a powerful tool for achieving meta-selectivity. nih.govnih.gov These reactions often employ a directing group to position the catalyst for selective C-H activation and subsequent bromination at the meta position. nih.govnih.gov While this method is highly effective for substrates with suitable directing groups, its application to simple alkylbenzenes like n-octylbenzene for direct meta-bromination is an area of ongoing research.

A common laboratory-scale brominating agent for achieving high regioselectivity in activated aromatic compounds is N-bromosuccinimide (NBS). nih.govorganic-chemistry.org The selectivity can be influenced by the solvent and the presence of catalysts. researchgate.net For instance, the use of NBS in acetonitrile (B52724) can provide good yields of monobrominated products. nih.gov

Table 1: Representative Conditions for Regioselective Bromination

| Brominating Agent | Catalyst/Solvent | Substrate | Product(s) | Yield | Reference(s) |

| N-Bromosuccinimide | Acetonitrile | Activated Arenes | Monobrominated Arenes | Good to Excellent | nih.govorganic-chemistry.org |

| N-Bromosuccinimide | Ionic Liquid | Activated Arenes | Regioselective Monobromination | High | researchgate.net |

| Tetrabutylammonium tribromide | [{Ru(p-cymene)Cl2}2] / 1,4-dioxane | 2-Phenylpyridine Derivatives | meta-Brominated Products | Excellent | nih.gov |

Coupling Strategies for Aryl-Alkyl Linkage Formation

An alternative to direct bromination is the formation of the aryl-alkyl bond as a key step. This can be achieved through classical methods like Friedel-Crafts reactions or modern organometallic cross-coupling reactions.

A well-established indirect route to this compound involves the Friedel-Crafts acylation of bromobenzene (B47551) with octanoyl chloride. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), introduces the eight-carbon chain as a ketone. tcd.ieuni-siegen.dekhanacademy.org The resulting 1-(3-bromophenyl)octan-1-one can then be reduced to the desired this compound. A common reduction method for this transformation is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

The Friedel-Crafts acylation of bromobenzene is a reliable method, and while it can produce a mixture of ortho, meta, and para isomers, the para-isomer is often the major product due to steric hindrance from the bromine atom. However, under certain conditions, a significant amount of the meta-isomer can be obtained.

Table 2: Typical Conditions for Friedel-Crafts Acylation of Bromobenzene

| Acylating Agent | Catalyst | Solvent | Temperature | Time | Product | Yield | Reference(s) |

| Acetyl Chloride | AlCl₃ | Dichloromethane | Reflux | 30 min | 4-Bromoacetophenone | 28.73% | tcd.ie |

| Acetyl Chloride | AlCl₃ | Neat | 50 °C | 5 h | p-Bromoacetophenone | 70% | uni-siegen.de |

| Acetic Anhydride | FeCl₃·6H₂O | Ionic Liquid | 60 °C | 24 h | 4-Methoxyacetophenone (from anisole) | High | nih.gov |

Modern synthetic chemistry offers a powerful toolkit of organometallic cross-coupling reactions for the formation of C-C bonds. These methods provide a highly versatile and often more functional group tolerant approach to constructing the this compound framework. The general strategy involves the coupling of a 3-bromophenyl organometallic reagent with an octyl halide or vice versa.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. nih.govmdpi.commissouri.edu To synthesize this compound, one could couple 3-bromophenylboronic acid with 1-bromooctane (B94149) or, more commonly, an organoborane derived from 1-octene (B94956) with 1,3-dibromobenzene. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.comresearchgate.netmdpi.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org For the target molecule, this could involve the coupling of a 3-bromophenylzinc halide with 1-bromooctane or an octylzinc halide with 1,3-dibromobenzene. Nickel-catalyzed Negishi couplings are particularly effective for coupling alkylzinc halides with aryl iodides. organic-chemistry.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org A plausible route to this compound would be the reaction of 3-bromophenylmagnesium bromide with 1-bromooctane. Nickel catalysts, such as NiCl₂(dppp), are commonly employed for this type of transformation. rhhz.net

Table 3: Overview of Organometallic Coupling Reactions for Aryl-Alkyl Linkage

| Coupling Reaction | Aryl Precursor | Alkyl Precursor | Catalyst System (Typical) | Base (Typical) | Product | Yield (Analogous Reactions) | Reference(s) |

| Suzuki | 3-Bromophenylboronic Acid | 1-Bromooctane | Pd(OAc)₂ / PPh₃ | K₂CO₃ | This compound | Good to Excellent | mdpi.comresearchgate.net |

| Negishi | 3-Bromophenylzinc Chloride | 1-Bromooctane | NiCl₂(dppe) or Pd(PPh₃)₄ | - | This compound | Good to High | wikipedia.orgorganic-chemistry.org |

| Kumada | 3-Bromophenylmagnesium Bromide | 1-Bromooctane | NiCl₂(dppp) | - | This compound | Moderate to Good | wikipedia.orgrhhz.netresearchgate.net |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the development of efficient and selective methods for the synthesis of this compound. Transition metal catalysts, in particular, have enabled transformations that are difficult or impossible to achieve with classical stoichiometric reagents.

Transition Metal Catalysis for C-Br Bond Formation and Modification

As mentioned in section 2.1.1, transition metal catalysis offers a promising avenue for the direct and regioselective formation of C-Br bonds. Ruthenium-catalyzed meta-selective C-H bromination, although often requiring a directing group, represents a state-of-the-art method for introducing a bromine atom at the meta position of an aromatic ring. nih.govnih.govresearchgate.netrsc.orgnih.govnih.gov This approach avoids the limitations of traditional electrophilic aromatic substitution.

Beyond C-Br bond formation, transition metal catalysis is extensively used for the modification of the C-Br bond. The organometallic coupling reactions discussed in section 2.1.2.2 are prime examples of C-Br bond modification, where the bromine atom is replaced by a carbon-carbon bond.

Furthermore, palladium-catalyzed reactions can be employed for other transformations of the C-Br bond, such as amination or amidation, to generate a diverse range of this compound analogues with different functional groups. nih.govresearchgate.netnih.govdocumentsdelivered.comrsc.org For instance, the Buchwald-Hartwig amination allows for the coupling of aryl bromides with amines to form arylamines.

The development of new ligands and catalyst systems continues to expand the scope and efficiency of these transition metal-catalyzed reactions, providing ever more powerful tools for the synthesis of complex organic molecules like this compound and its derivatives.

Lewis Acid Catalysis in Relevant Transformations

The synthesis of this compound and its analogues can be achieved through various synthetic routes, with Lewis acid catalysis playing a pivotal role in key transformations. While the direct introduction of an n-octyl group at the meta-position of bromobenzene via a standard Friedel-Crafts alkylation is challenging due to the ortho- and para-directing nature of the bromine substituent, a strategic two-step approach involving Friedel-Crafts acylation followed by reduction is a well-established and relevant methodology. This pathway highlights the utility of Lewis acids in the formation of carbon-carbon bonds on an aromatic ring.

The initial and crucial step in this sequence is the Friedel-Crafts acylation of bromobenzene with octanoyl chloride, a reaction that is heavily reliant on the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com The Lewis acid, typically a strong one such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), activates the acylating agent. masterorganicchemistry.com It coordinates to the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates the formation of a highly electrophilic acylium ion. youtube.comchemistrysteps.com This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can be problematic in Friedel-Crafts alkylations. youtube.comchemistrysteps.com

The subsequent step in the reaction is the electrophilic aromatic substitution, where the electron-rich aromatic ring of bromobenzene attacks the acylium ion. chemistrysteps.com The bromine atom on the benzene ring, possessing lone pairs of electrons, directs the incoming acyl group primarily to the para position, with a smaller amount of the ortho isomer also being formed. tcd.ie This is due to the resonance stabilization of the intermediate carbocation (the sigma complex) when the attack occurs at these positions. The meta attack is disfavored as it does not allow for the positive charge to be delocalized onto the bromine atom. The reaction is generally carried out in an inert solvent, and a stoichiometric amount of the Lewis acid is often required because both the starting acyl chloride and the resulting ketone product can form complexes with the catalyst. organic-chemistry.org

Following the acylation, the resulting bromo-octanoylbenzene isomer (primarily the para-isomer) is then subjected to a reduction reaction to convert the ketone functionality into a methylene (B1212753) group, thus yielding the corresponding 1-bromo-n-octylbenzene. Two of the most common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction. youtube.comyoutube.com The Clemmensen reduction is performed under strongly acidic conditions, using a zinc-mercury amalgam in concentrated hydrochloric acid. youtube.comwikipedia.orgquora.com Conversely, the Wolff-Kishner reduction is carried out under basic conditions, utilizing hydrazine (NH₂NH₂) and a strong base like potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent. youtube.comquora.com The choice between these two reduction methods depends on the presence of other functional groups in the molecule that might be sensitive to either acidic or basic conditions. quora.comvedantu.com

While this acylation-reduction sequence does not directly yield this compound in high yields due to the directing effect of the bromine, it is a fundamental example of Lewis acid catalysis in the synthesis of alkylated bromoarenes. Achieving a meta-substituted product would necessitate a more complex synthetic strategy, potentially involving the use of a meta-directing group that is later replaced by bromine, or by performing the alkylation on a benzene ring substituted with a meta-directing group. acs.orgmasterorganicchemistry.comacs.org

The following table summarizes the key Lewis acid-catalyzed acylation step for the synthesis of a precursor to an analogue of the target compound.

| Reactant | Acylating Agent | Lewis Acid Catalyst | Product (Major Isomer) | Reference |

| Bromobenzene | Acetyl chloride | Aluminum trichloride (B1173362) (AlCl₃) | 4-Bromoacetophenone | tcd.ieuni-siegen.de |

| Bromobenzene | Octanoyl chloride | Aluminum trichloride (AlCl₃) | 1-(4-bromophenyl)octan-1-one | organic-chemistry.orgmasterorganicchemistry.com |

Table 1: Examples of Lewis Acid-Catalyzed Friedel-Crafts Acylation of Bromobenzene

Explorations of Reactivity and Mechanistic Pathways of 1 Bromo 3 N Octylbenzene

Organometallic Cross-Coupling Reactions Utilizing 1-Bromo-3-n-octylbenzene

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors.

Palladium-catalyzed reactions are central to the synthetic utility of this compound, allowing for the formation of new carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron species, such as a boronic acid or boronic ester. libretexts.orgtcichemicals.com The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. nih.gov

Mechanistic Insights: The catalytic cycle for the Suzuki coupling of this compound involves three key steps: libretexts.org

Oxidative Addition : A palladium(0) catalyst, typically stabilized by phosphine (B1218219) ligands, reacts with this compound. The palladium inserts into the C-Br bond, forming a square planar organopalladium(II) complex.

Transmetalation : The organoboron reagent, activated by a base (such as K₂CO₃ or Cs₂CO₃), transfers its organic group (R') to the palladium(II) complex. The bromide ion is replaced by the R' group, forming a new diorganopalladium(II) intermediate.

Reductive Elimination : This final step involves the coupling of the two organic groups (the 3-n-octylphenyl group and the R' group) attached to the palladium center. A new C-C bond is formed, yielding the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Synthetic Scope: The reaction is highly versatile. This compound can be coupled with a wide array of aryl, heteroaryl, vinyl, and even alkyl boronic acids and esters. nih.gov The reaction conditions are generally robust, and high yields can be achieved. Structurally similar compounds like 1-bromo-4-(1-octynyl)benzene undergo Suzuki coupling with various arylboronic acids in high yields, demonstrating the suitability of such substrates for this transformation. researchgate.net

Below is a representative data table for Suzuki-Miyaura coupling reactions with a substrate analogous to this compound, illustrating typical conditions and outcomes.

| Entry | Arylboronic Acid | Catalyst (1 mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ / H₂O / TBAB | 60 | 24 | 95 |

| 2 | 4-Tolylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ / H₂O / TBAB | 60 | 24 | 87 |

| 3 | 4-Anisylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ / H₂O / TBAB | 60 | 24 | 90 |

| 4 | 4-Chlorophenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ / H₂O / TBAB | 60 | 24 | 85 |

Data is representative and adapted from studies on the analogous substrate 1-bromo-4-(1-octynyl)benzene. researchgate.net

The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.net This reaction is a powerful tool for C-C bond formation and olefination.

Mechanistic Insights: The mechanism of the Heck reaction with this compound follows a well-established catalytic cycle:

Oxidative Addition : Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition with this compound to form an arylpalladium(II) complex.

Alkene Insertion (Syn-Addition) : The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond in a syn-addition fashion. This step forms a new alkylpalladium(II) intermediate.

Beta-Hydride Elimination (Syn-Elimination) : A hydrogen atom on a carbon adjacent to the palladium-bearing carbon is eliminated. This is a syn-elimination process and is typically the step that determines the regioselectivity and stereoselectivity of the product.

Reductive Elimination/Base Regeneration : The resulting palladium-hydride species reductively eliminates HBr (which is neutralized by the base), thereby regenerating the Pd(0) catalyst.

Substrate Scope and Stereoselectivity: The Heck reaction is compatible with a wide range of alkenes, including acrylates, styrenes, and other electron-deficient or unactivated olefins. scielo.br Aryl bromides, such as this compound, are common and effective substrates. scielo.br A key feature of the Heck reaction is its high stereoselectivity. The reaction typically results in the formation of the trans (E) isomer of the product alkene, a consequence of the syn-addition and subsequent syn-elimination steps. organic-chemistry.org The regioselectivity depends on the electronic and steric properties of the alkene, with the aryl group generally adding to the less substituted carbon of the double bond. nih.gov

The following table shows representative examples of Heck coupling reactions between various aryl bromides and alkenes, indicating the general conditions and high yields achievable for substrates like this compound.

| Entry | Aryl Bromide | Alkene | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) |

| 1 | Bromobenzene (B47551) | Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / DMF | 130 | 98 |

| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / DMF | 130 | 95 |

| 3 | 4-Bromotoluene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / DMF | 130 | 99 |

| 4 | 1-Bromonaphthalene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / DMF | 130 | 92 |

Data is representative of typical Heck reaction conditions for aryl bromides. scielo.br

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions represent a cornerstone of C-C and C-heteroatom bond formation, dating back to the early 20th century. For a substrate like this compound, these methods are crucial for introducing new functional groups onto the aromatic ring.

Gilman Reagent Coupling: Mechanistic Aspects

Gilman reagents, which are lithium diorganocuprates (R₂CuLi), are potent nucleophiles used to form new carbon-carbon bonds by reacting with organic halides. The reaction of a Gilman reagent with an aryl bromide like this compound is a variant of the Corey-House synthesis. researchgate.netmasterorganicchemistry.com This transformation is particularly effective for coupling alkyl, vinyl, or aryl groups to the aromatic ring.

The generally accepted mechanism proceeds through a sequence involving oxidative addition and reductive elimination. libretexts.orglibretexts.org The Cu(I) center of the Gilman reagent acts as the nucleophile, attacking the carbon atom bearing the bromine.

Mechanistic Steps:

Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl bromide to the copper(I) center of the Gilman reagent. This step involves the cleavage of the carbon-bromine bond and results in the formation of a transient, planar high-valent copper(III) intermediate. libretexts.orglibretexts.org In this intermediate, the copper atom is bonded to the two original organic groups from the Gilman reagent and the aryl group from this compound.

Reductive Elimination: The copper(III) intermediate is unstable and rapidly undergoes reductive elimination. In this step, the new carbon-carbon bond is formed between the aryl group and one of the organic groups originally attached to the copper. The copper center is reduced from Cu(III) back to Cu(I), and the desired coupled product is released. libretexts.org

| Reactant 1 | Gilman Reagent (R₂CuLi) | Typical Solvent | Product |

| This compound | Lithium dimethylcuprate ((CH₃)₂CuLi) | Diethyl ether, THF | 1-Methyl-3-n-octylbenzene |

| This compound | Lithium diphenylcuprate ((C₆H₅)₂CuLi) | Diethyl ether | 3-n-Octyl-1,1'-biphenyl |

| This compound | Lithium dibutylcuprate ((n-Bu)₂CuLi) | THF | 1-Butyl-3-n-octylbenzene |

Ullmann-Type Reactions and Related Processes

The Ullmann reaction and its modern variants are powerful copper-mediated methods for forming carbon-heteroatom bonds, specifically C-O, C-N, and C-S bonds. wikipedia.orgnih.gov These reactions involve the coupling of an aryl halide, such as this compound, with alcohols, phenols, amines, or thiols. wikipedia.org While traditional Ullmann conditions were harsh, requiring high temperatures and stoichiometric copper, modern protocols often employ catalytic amounts of a copper(I) salt in the presence of a ligand and a base. nih.govmdpi.com

The mechanism of Ullmann-type reactions is thought to proceed via a catalytic cycle involving Cu(I) and Cu(III) intermediates:

Formation of Copper(I) Nucleophile: The base deprotonates the nucleophile (e.g., an amine, R₂NH, or an alcohol, ROH) which then coordinates to the Cu(I) catalyst to form a copper(I) amide or copper(I) alkoxide complex.

Oxidative Addition: The aryl bromide, this compound, undergoes oxidative addition to the copper(I) complex. This step cleaves the C-Br bond and forms a copper(III) intermediate. organic-chemistry.org

Reductive Elimination: The final step is reductive elimination from the Cu(III) center, which forms the new C-N or C-O bond and releases the final product. This step regenerates the active Cu(I) catalyst, allowing the cycle to continue.

The use of ligands, such as 1,10-phenanthroline (B135089) or various diamines, can stabilize the copper intermediates and facilitate the reaction at lower temperatures. nih.gov

| Nucleophile | Copper Source | Ligand | Base | Solvent | Product Type |

| Aniline | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | N-Aryl Aniline |

| Phenol | CuI | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | Diaryl Ether |

| Benzylamine | CuI | None | K₂CO₃ | DES | N-Aryl Benzylamine |

| Ethanethiol | Cu₂O | None | K₃PO₄ | Toluene (B28343) | Aryl Thioether |

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts can activate the C-Br bond of this compound to participate in a wide range of transformations, including Suzuki-Miyaura, Kumada, and Buchwald-Hartwig type couplings.

The general catalytic cycle for many nickel-catalyzed cross-coupling reactions involves a Ni(0)/Ni(II) cycle: nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of this compound to an active Ni(0) complex. This results in the formation of an arylnickel(II) halide intermediate, [ArNi(II)BrLₙ]. nih.gov

Transmetalation (for Suzuki/Kumada type): In reactions like the Suzuki coupling, a boronic acid (in the presence of a base) undergoes transmetalation with the arylnickel(II) intermediate. The organic group from the boron reagent replaces the bromide on the nickel center, forming a diarylnickel(II) or alkylarylnickel(II) complex. In Kumada coupling, a Grignard reagent is used as the organometallic partner.

Reductive Elimination: The final step is the reductive elimination of the coupled product from the nickel(II) complex. This step forms the new C-C bond and regenerates the catalytically active Ni(0) species, which can re-enter the catalytic cycle. nih.gov

More recently, cross-electrophile coupling reactions have been developed, which often involve radical pathways and can couple two different electrophiles, such as an aryl bromide and an alkyl bromide, using a metal reductant like manganese or zinc. nih.gov

| Reaction Type | Coupling Partner | Ni-Catalyst/Precatalyst | Ligand | Typical Conditions |

| Suzuki-Miyaura | Phenylboronic acid | NiCl₂(dppp) | dppp | K₃PO₄, Toluene, 80 °C |

| Kumada | Methylmagnesium bromide | NiCl₂(dme) | None | THF, reflux |

| Buchwald-Hartwig | Octylamine | Ni(COD)₂ | BINAP | NaOtBu, Toluene, 100 °C |

| Cross-Electrophile | 1-Bromobutane | NiBr₂ | PyBox | Mn powder, NMP |

Other Advanced Transformations

Beyond traditional cross-coupling, the aryl-bromide bond of this compound can be cleaved through other advanced mechanistic pathways, including reductive and radical-mediated processes.

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is the process of removing the bromine atom and replacing it with a hydrogen atom, effectively converting this compound to n-octylbenzene. This reaction is synthetically useful for removing a halogen that may have been used as a directing or blocking group. organic-chemistry.orgresearchwithrutgers.com

A primary method for this transformation is catalytic hydrogenation . The mechanism involves a heterogeneous catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orgsci-hub.se

Oxidative Addition: The aryl bromide adsorbs onto the palladium surface, followed by oxidative addition, which cleaves the C-Br bond and forms a surface-bound organopalladium species.

Hydrogenolysis: A source of hydrogen, such as hydrogen gas (H₂) or a transfer agent like ammonium (B1175870) formate, provides hydride species on the palladium surface. These hydrides attack the organopalladium intermediate, cleaving the C-Pd bond and forming the new C-H bond.

Release of Product: The product, n-octylbenzene, desorbs from the catalyst surface, which is then ready to initiate another cycle.

This method is highly efficient, and aryl bromides are reduced more readily than aryl chlorides, allowing for selective dehalogenation. researchgate.netorganic-chemistry.org

Radical-Mediated Reaction Pathways

The carbon-bromine bond in this compound can also be cleaved homolytically to generate an aryl radical. This can be achieved through various methods, including photolysis or interaction with a radical initiator.

One prominent pathway is photocatalysis . Under visible light irradiation, a photocatalyst can be excited and then transfer an electron to the aryl bromide (reductive quenching) or accept an electron from a donor before interacting with the aryl bromide. A common mechanism involves a single-electron transfer (SET) from the excited state of a photocatalyst to the aryl bromide. This forms a radical anion, which rapidly fragments, cleaving the C-Br bond to release a bromide anion and the desired aryl radical (the 3-n-octylphenyl radical). organic-chemistry.org

Once formed, this highly reactive aryl radical can participate in a variety of subsequent reactions:

Hydrogen Atom Abstraction (HAT): The radical can abstract a hydrogen atom from a hydrogen donor in the reaction mixture (e.g., a solvent like THF or a dedicated H-donor), leading to reductive dehalogenation. nih.gov

Radical Cascade Reactions: The aryl radical can add to an alkene or alkyne, initiating a cascade of radical reactions to form more complex molecular structures. nih.govresearchgate.net

Coupling: The radical can be trapped by another radical or participate in a metal-catalyzed cycle to form a new bond.

These radical pathways offer alternative reactivity patterns compared to the two-electron processes seen in many organometallic catalytic cycles.

Theoretical and Computational Investigations of 1 Bromo 3 N Octylbenzene

Electronic Structure Analysis via Quantum Chemical Methods

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical methods provide a framework for elucidating the distribution of electrons and the nature of chemical bonds within 1-bromo-3-n-octylbenzene.

Density Functional Theory (DFT) Calculations

For a molecule like this compound, DFT calculations would reveal the influence of the electron-withdrawing bromine atom and the electron-donating n-octyl group on the geometry and electronic properties of the benzene (B151609) ring. The results would likely show a slight distortion of the benzene ring from perfect hexagonal symmetry due to the different electronic effects of the substituents.

Table 1: Predicted Geometric Parameters for the Aromatic Ring of this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.40 Å |

| C-H (aromatic) Bond Lengths | ~1.08 Å |

| C-C-C (aromatic) Bond Angles | ~119 - 121° |

Note: These are estimated values based on DFT calculations of simpler brominated aromatic compounds. The actual values for this compound may vary slightly.

Molecular Orbital Theory (HOMO/LUMO Analysis)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is expected to be a π-orbital primarily localized on the benzene ring, with some contribution from the bromine atom's lone pairs and the n-octyl group. The LUMO is anticipated to be a π*-antibonding orbital of the aromatic system. The presence of the bromine atom is expected to lower the energy of the HOMO, while the n-octyl group would slightly raise it.

Table 2: Conceptual HOMO-LUMO Energy Values for Substituted Benzenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Bromobenzene (B47551) | -6.85 | -0.98 | 5.87 |

| Toluene (B28343) (analog for octylbenzene) | -6.48 | -1.10 | 5.38 |

| This compound (estimated) | ~ -6.60 | ~ -1.05 | ~ 5.55 |

Note: The values for benzene, bromobenzene, and toluene are representative values from computational studies. The values for this compound are estimations based on the expected electronic effects of the substituents.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides a dynamic picture of how this compound might behave in various chemical transformations.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES for a reaction involving this compound, chemists can identify the lowest energy pathways from reactants to products. These pathways include transition states, which are saddle points on the PES corresponding to the highest energy barrier that must be overcome for the reaction to proceed.

For example, in an electrophilic aromatic substitution reaction on this compound, the PES would map the energy changes as the electrophile approaches the benzene ring, forms an intermediate (the sigma complex or arenium ion), and then loses a proton to form the final product. The map would reveal the relative stabilities of the different possible intermediates, thus predicting the regioselectivity of the reaction.

Computational Kinetics and Thermodynamics

By calculating the energies of reactants, transition states, and products, it is possible to determine key kinetic and thermodynamic parameters for a reaction. The activation energy (the energy difference between the reactants and the transition state) is directly related to the reaction rate. A lower activation energy corresponds to a faster reaction.

Computational methods can also be used to calculate thermodynamic quantities such as the enthalpy, entropy, and Gibbs free energy of reaction. This information indicates whether a reaction is energetically favorable (exothermic and exergonic) or unfavorable (endothermic and endergonic). For instance, the thermodynamics of Grignard reagent formation from this compound and magnesium could be computationally modeled to understand the feasibility and energy profile of this important transformation.

Table 3: Illustrative Calculated Thermodynamic Data for the Bromination of Benzene

| Parameter | Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -10.5 |

| Gibbs Free Energy of Reaction (ΔG) | -11.2 |

| Activation Energy (Ea) | 15.8 |

Note: This data is for the bromination of unsubstituted benzene and serves as an example of the types of parameters that can be obtained through computational kinetics and thermodynamics.

Prediction of Reactivity and Selectivity Profiles

A key application of theoretical and computational investigations is the prediction of a molecule's reactivity and the selectivity of its reactions. For this compound, this involves considering the directing effects of the bromo and n-octyl substituents on the aromatic ring.

The n-octyl group is an alkyl group, which is an activating substituent and an ortho-, para-director for electrophilic aromatic substitution. This is due to its electron-donating inductive effect and hyperconjugation. The bromine atom, on the other hand, is a deactivating substituent due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director because of the electron-donating resonance effect of its lone pairs.

When both substituents are present on the benzene ring, their combined effects determine the regioselectivity of a reaction. In the case of this compound, the two groups are in a meta-position to each other. Computational models, such as those based on calculating the energies of the possible intermediates in an electrophilic substitution, can predict the most likely positions of attack. The positions ortho and para to the activating n-octyl group (positions 2, 4, and 6) would be the most favored sites for electrophilic attack. The bromine atom would also direct to its ortho and para positions (positions 2, 4, and 5). The combined directing effects would strongly favor substitution at positions 2 and 4, and to a lesser extent, position 6. Computational analysis of the stability of the corresponding sigma complexes would provide a quantitative prediction of the product distribution.

Applications in Materials Science and Polymer Chemistry

1-Bromo-3-n-octylbenzene as a Monomer in Polymer Synthesis

The ability of this compound to participate in polymerization reactions has led to its use as a monomer in the creation of specialized polymers with tailored electronic and physical properties.

This compound is a key monomer in the synthesis of poly(arylene)s, a class of conjugated polymers known for their electronic conductivity and optical properties. The polymerization of this monomer, often through dehalogenative coupling reactions, leads to the formation of poly(3-octylphenylene). The n-octyl side chains prevent the polymer chains from packing too closely, thereby enhancing their solubility in organic solvents and facilitating their use in solution-processable applications like printable electronics.

These conjugated polymer backbones are integral to the function of various organic electronic devices. The delocalized π-electrons along the polymer chain allow for the transport of charge carriers, a fundamental requirement for semiconductors. The specific properties of the resulting polymer, such as its bandgap and charge carrier mobility, can be fine-tuned by copolymerizing this compound with other aromatic monomers.

The synthesis of well-defined polymers with controlled molecular weights and low polydispersity is crucial for optimizing the performance of organic electronic devices. Aryl bromides like this compound are particularly suited for controlled polymerization techniques, most notably transition metal-catalyzed cross-coupling reactions.

Methods such as Suzuki, Stille, and Kumada coupling reactions are widely employed for the polymerization of aryl halides. These reactions offer a high degree of control over the polymer architecture. For instance, in a typical Suzuki polymerization, the aryl bromide is coupled with an arylboronic acid or ester in the presence of a palladium catalyst. By carefully controlling the reaction conditions and the stoichiometry of the monomers, polymers with predictable molecular weights and narrow molecular weight distributions can be achieved. This level of control is essential for establishing clear structure-property relationships and for the reproducible fabrication of high-performance materials.

Table 1: Comparison of Controlled Polymerization Techniques for Aryl Bromides

| Polymerization Technique | Catalyst System | Co-reactant | Key Advantages |

| Suzuki Coupling | Palladium-based | Arylboronic acid/ester | High functional group tolerance, mild reaction conditions. |

| Stille Coupling | Palladium-based | Organotin compound | Tolerant of a wide range of functional groups. |

| Kumada Coupling | Nickel or Palladium-based | Grignard reagent | High reactivity, useful for less reactive aryl bromides. |

| Sonogashira Coupling | Palladium/Copper co-catalysis | Terminal alkyne | Direct formation of aryl-alkyne linkages. |

Precursor for Advanced Organic Electronic Materials

Beyond its role as a monomer, this compound serves as a critical starting material for the synthesis of a variety of advanced organic electronic materials. Its reactive nature allows for its incorporation into more complex molecular structures designed for specific electronic functions.

This compound is a valuable building block in the creation of hole transport materials (HTMs) and emissive materials for organic light-emitting diodes (OLEDs). Through cross-coupling reactions, the 3-octylphenyl moiety can be attached to other aromatic or heteroaromatic units to construct molecules with the desired highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The n-octyl group helps to ensure good film-forming properties, which are essential for the fabrication of efficient multilayer OLED devices.

Furthermore, the principles of molecular engineering can be applied to derivatives of this compound to develop materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The ability to systematically modify the chemical structure allows for the optimization of properties such as light absorption, charge carrier mobility, and environmental stability.

Role in the Synthesis of Functionalized Organic Compounds

The versatility of this compound extends to its use in the synthesis of a broad range of functionalized organic compounds with applications beyond polymer and materials science.

One significant application is in the synthesis of liquid crystals. The rigid phenyl core combined with the flexible n-octyl chain is a common structural motif in liquid crystalline molecules. By introducing other mesogenic groups through reactions at the bromine position, novel liquid crystal materials with specific phase behaviors and electro-optical properties can be designed and synthesized.

Additionally, this compound can be functionalized through various organic reactions to produce a diverse array of chemical intermediates. For example, conversion to the corresponding Grignard reagent or organolithium species opens up pathways to a multitude of derivatives by reaction with a wide range of electrophiles. These intermediates can then be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The Sonogashira coupling reaction, for instance, allows for the introduction of alkyne functionalities, leading to the formation of precursors for complex molecular architectures and functional polymers.

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic Elucidation in Complex Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the progress of reactions involving 1-Bromo-3-n-octylbenzene. By tracking the disappearance of reactant signals and the appearance of product signals over time, reaction kinetics can be determined. Furthermore, the identification of transient intermediates is often possible by observing unique resonances that appear and then diminish as the reaction proceeds.

For this compound, both ¹H and ¹³C NMR would provide critical structural information. The aromatic region of the ¹H NMR spectrum would show characteristic splitting patterns for the substituted benzene (B151609) ring, while the aliphatic region would display signals corresponding to the n-octyl chain. Changes in the chemical shifts and coupling constants of the aromatic protons would indicate transformations at the bromine-substituted carbon or elsewhere on the ring. Similarly, the signals for the methylene (B1212753) group adjacent to the aromatic ring would be sensitive to reactions occurring at the benzylic position.

Illustrative ¹H NMR Spectral Data for this compound:

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| Aromatic C-H | 7.1 - 7.4 | m | 4H |

| Benzylic CH₂ | 2.5 - 2.7 | t | 2H |

| Aliphatic (CH₂)₆ | 1.2 - 1.6 | m | 12H |

| Terminal CH₃ | 0.8 - 0.9 | t | 3H |

Note: This data is illustrative and based on typical values for similar compounds.

Isotopic labeling, in conjunction with NMR and mass spectrometry, is an indispensable tool for elucidating reaction mechanisms. researchgate.net By selectively replacing an atom in this compound with one of its isotopes (e.g., ²H or ¹³C), the fate of that specific atom can be traced throughout a chemical transformation.

For instance, in studying a Grignard reaction involving this compound, deuterating the n-octyl chain at a specific position would allow for the unambiguous determination of whether any rearrangements of the alkyl chain occur during the reaction. Similarly, ¹³C labeling of the carbon atom attached to the bromine would provide a clear marker to follow the C-Br bond cleavage and subsequent bond formation. Such studies provide definitive evidence for proposed mechanistic pathways, which is often unattainable through other means. rsc.org

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of reaction products. For reactions involving this compound, MS can confirm the identity of the expected products and also help in the identification of any unexpected byproducts.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. miamioh.edu The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the n-octyl chain. libretexts.orgchemguide.co.uk A prominent fragmentation pathway for alkylbenzenes is benzylic cleavage, which in this case would lead to the formation of a stable tropylium-like ion. slideshare.net

Predicted Mass Spectrometry Data for this compound:

| Ion | m/z (predicted) | Description |

| [M]⁺ | 268/270 | Molecular ion |

| [M-C₇H₁₅]⁺ | 171/173 | Loss of heptyl radical |

| [C₈H₁₇]⁺ | 113 | Octyl cation |

| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |

Data is predicted and based on general fragmentation patterns.

Advanced Imaging Techniques for Material Morphology and Surface Analysis (e.g., Scanning Electron Microscopy, Atomic Force Microscopy)

When this compound is used as a precursor for the synthesis of thin films, polymers, or self-assembled monolayers, advanced imaging techniques are essential for characterizing the morphology and surface of these materials.

Atomic Force Microscopy (AFM) can provide even higher resolution three-dimensional images of a surface, down to the nanoscale. For a self-assembled monolayer of a derivative of this compound on a substrate, AFM could be used to visualize the packing of the molecules, measure the thickness of the monolayer, and identify any defects in the assembly. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Catalytic Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

If this compound or its derivatives are used to modify a surface, for instance, in the formation of a self-assembled monolayer on a metal substrate, XPS would be a key technique for characterizing the resulting surface. mdpi.commdpi.com XPS could confirm the presence of bromine, carbon, and any other relevant elements on the surface. High-resolution scans of the C 1s and Br 3d regions could provide information about the chemical environment of these atoms, confirming the covalent attachment of the molecule to the surface and the integrity of the n-octyl chain. harvard.eduthermofisher.com In catalytic studies where a catalyst surface is modified with a derivative of this compound, XPS could be used to probe the interaction between the organic modifier and the active sites of the catalyst. biu.ac.il

Q & A

Q. What are the common synthetic routes for 1-Bromo-3-n-octylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling reactions. For Friedel-Crafts approaches, a brominated benzene derivative (e.g., 1-bromo-3-chlorobenzene) is reacted with n-octyl halides using Lewis acids like AlCl₃ under anhydrous conditions . Cross-coupling methods (e.g., Suzuki or Kumada couplings) require palladium or nickel catalysts, with careful control of temperature (60–100°C) and solvent polarity (THF or DMF) to optimize yield . Side reactions, such as over-alkylation, are mitigated by stoichiometric control of the octylating agent.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern on the benzene ring. The bromine atom induces deshielding (~7.2 ppm for aromatic protons), while the n-octyl chain shows distinct methylene/methyl signals (δ 0.8–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C₁₄H₂₁Br⁺) and fragmentation patterns.

- IR Spectroscopy : C-Br stretching (~560 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) provide structural validation .

Advanced Research Questions

Q. How do steric and electronic effects of the n-octyl chain influence reactivity in cross-coupling reactions?

- Methodological Answer : The n-octyl group introduces steric hindrance, slowing oxidative addition in palladium-catalyzed reactions. Computational studies (DFT) suggest that electron-donating alkyl chains reduce the electrophilicity of the brominated aromatic ring, requiring more reactive catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures (80–120°C) . Kinetic experiments comparing shorter alkyl chains (e.g., methyl vs. octyl) reveal a 30% decrease in reaction rate for octyl-substituted derivatives, emphasizing the need for tailored catalytic systems .

Q. What strategies resolve discrepancies in thermal stability data for this compound?

- Methodological Answer : Contradictions in decomposition temperatures (e.g., TGA vs. DSC data) arise from sample purity and heating rates. Purification via column chromatography (silica gel, hexane/ethyl acetate) removes trace impurities that lower observed stability. Controlled heating rates (2–5°C/min) in nitrogen atmospheres provide reproducible DSC curves, revealing a decomposition onset at ~220°C . Parallel experiments with deuterated analogs assess isotopic effects on stability .

Q. How does the compound interact with biomolecular targets, and what are the implications for drug discovery?

- Methodological Answer : The bromine atom enhances lipophilicity (logP ~4.5), enabling membrane permeability in cellular assays. In vitro studies using fluorescence polarization show competitive binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms). Structure-activity relationship (SAR) models indicate that elongating the alkyl chain beyond octyl reduces solubility, limiting bioavailability. Co-crystallization with target proteins (e.g., CYP3A4) validates binding modes .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification due to volatile brominated byproducts .

- Storage : Store in amber glass vials at 4°C under inert gas (argon) to prevent photodegradation and hydrolysis .

- Spill Management : Neutralize spills with activated charcoal and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.